Enhanced Silver Ion Binding Affinity
1-Phenyl-2-mercaptobenzimidazole (designated PMBI in the comparative study) exhibits higher binding affinity toward Ag⁺ ions than the unsubstituted parent compound 2-mercaptobenzimidazole (MBI). The binding constant order determined via Benesi–Hildebrand analysis of UV–vis spectroscopic data was: BMBI-Ag > PMBI-Ag > EMBI-Ag > MBI-Ag, where PMBI (1-phenyl substituted) ranks second only to the benzyl-substituted derivative [1]. The binding stoichiometry with Ag⁺ was confirmed as 1:1 by Job's plot method across all derivatives [1].
| Evidence Dimension | Binding constant order toward Ag⁺ |
|---|---|
| Target Compound Data | PMBI-Ag (rank 2 of 4) |
| Comparator Or Baseline | MBI-Ag (rank 4 of 4, lowest affinity); EMBI-Ag (rank 3); BMBI-Ag (rank 1) |
| Quantified Difference | PMBI > EMBI > MBI in binding constant magnitude |
| Conditions | UV–vis absorption spectrometry in solution; Benesi–Hildebrand method; DFT calculations at B3LYP/6-31+G(d) level |
Why This Matters
Selection of PMBI over unsubstituted MBI provides superior Ag⁺ binding performance in applications requiring selective metal ion extraction or sensing.
- [1] Wei, Q., Wang, J., Xu, S., Xie, Q., Xu, Z. Selectivity of 2-mercaptobenzimidazole derivatives on metal ions studied by UV–vis spectrometry and DFT calculations. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2016, 489, 256-264. View Source
